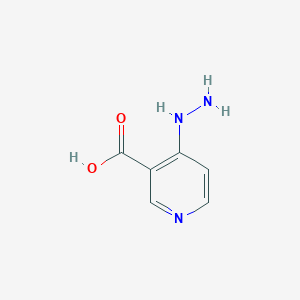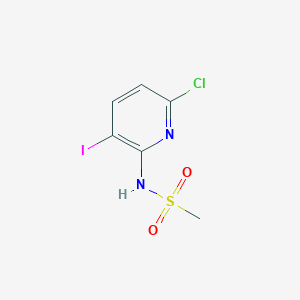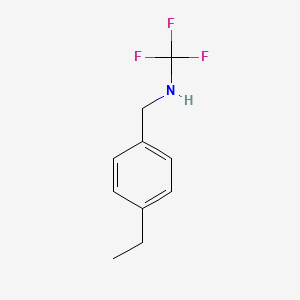
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol is an organic compound with the molecular formula C₁₃H₁₅NO₄S It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol typically involves the tosylation of pyrrole derivatives. One common method includes the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting tosylated pyrrole is then subjected to further functionalization to introduce the dimethanol groups at the 3 and 4 positions of the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol involves its interaction with molecular targets such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1H-Pyrrole-3,4-diyl)dimethanol: Lacks the tosyl group, making it less reactive in certain substitution reactions.
(1-Tosyl-1H-pyrrole-2,5-diyl)dimethanol: Similar structure but with different positioning of the dimethanol groups, leading to different reactivity and applications.
N-Tosylpyrrole: Contains the tosyl group but lacks the dimethanol groups, limiting its versatility in certain reactions.
Uniqueness
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol is unique due to the presence of both the tosyl group and the dimethanol groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Propiedades
Fórmula molecular |
C13H15NO4S |
|---|---|
Peso molecular |
281.33 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanol |
InChI |
InChI=1S/C13H15NO4S/c1-10-2-4-13(5-3-10)19(17,18)14-6-11(8-15)12(7-14)9-16/h2-7,15-16H,8-9H2,1H3 |
Clave InChI |
WCHUSHMDTHFDQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate](/img/structure/B13975605.png)






